L-arabinose hydrazone

Descripción general

Descripción

L-arabinose hydrazone is a chemical compound derived from L-arabinose, a naturally occurring monosaccharide found in plant polysaccharides. This compound has garnered attention in the biomedical industry due to its potential therapeutic applications. This compound exhibits promising properties in drug development and disease treatment.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-arabinose hydrazone can be synthesized through the reaction of L-arabinose with hydrazine. The reaction typically involves heating L-arabinose in the presence of hydrazine hydrate under acidic conditions. The reaction mixture is then purified to obtain the desired hydrazone compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may include steps such as fermentation to produce L-arabinose from biomass, followed by chemical synthesis to form the hydrazone.

Análisis De Reacciones Químicas

Types of Reactions: L-arabinose hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of L-arabinonic acid.

Reduction: Reduction reactions can produce L-arabinose hydrazine.

Substitution: Substitution reactions can yield various derivatives of this compound, depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Chiral Tetrahydrofurans

One of the primary applications of L-arabinose hydrazone is in the synthesis of chiral tetrahydrofurans (THFs). The dehydration of this compound can be performed under acidic or basic conditions, yielding THFs that serve as valuable building blocks in medicinal chemistry.

- Methodology : The process involves selective dehydration, which can be scaled for multi-gram production without the need for protecting groups. This has been demonstrated to be effective with other pentose sugars like D-ribose and D-xylose .

- Yield and Selectivity : The cyclization reactions yield THFs with varying diastereomeric ratios, showcasing the potential for fine-tuning stereochemistry based on reaction conditions .

Medicinal Chemistry

This compound derivatives have shown promise in medicinal chemistry, particularly as anticancer agents. Research indicates that compounds synthesized from this compound exhibit significant cytotoxic activity against human liver carcinoma cells (HepG-2).

- Case Study : A study reported that sugar hydrazones incorporating furan and thiadiazole ring systems derived from L-arabinose demonstrated IC50 values comparable to established drugs like doxorubicin. The structural modifications enhanced their biological activity, indicating potential as therapeutic agents .

- Functionalization : The versatility of this compound allows for further functionalization to create a library of compounds for drug discovery, targeting various biological pathways .

Analytical Applications

This compound also plays a crucial role in analytical chemistry. Its derivatives are utilized as reagents for detecting metal ions and organic compounds.

- Spectroscopic Determination : Hydrazones are effective in spectrophotometric methods for identifying metal ions in environmental and biological samples. They form stable complexes with metal ions due to the presence of functional groups such as -OH and -C=O .

- Applications in Environmental Monitoring : The analytical capabilities extend to detecting anions like cyanide and fluoride, making this compound derivatives valuable in environmental assessments .

Sustainable Chemistry

The synthesis of this compound is aligned with sustainable practices by utilizing biomass-derived resources such as sugar beet pulp, which contains high levels of L-arabinose.

- Resource Utilization : This approach not only provides a method for synthesizing valuable chemical intermediates but also contributes to waste reduction by repurposing agricultural by-products .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Chiral Synthesis | Used to synthesize chiral tetrahydrofurans via dehydration reactions | Scalable process; yields varied stereochemistry |

| Medicinal Chemistry | Potential anticancer agents derived from sugar hydrazones | Significant cytotoxicity against HepG-2 cells |

| Analytical Chemistry | Reagents for detecting metal ions and organic compounds | Effective spectroscopic determination methods |

| Sustainable Chemistry | Utilizes biomass (sugar beet pulp) for synthesis | Reduces waste; promotes sustainable practices |

Mecanismo De Acción

The mechanism by which L-arabinose hydrazone exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and influencing cellular processes. This binding property makes it a valuable tool in drug development and disease treatment.

Comparación Con Compuestos Similares

L-arabinose hydrazone is unique compared to other similar compounds due to its specific binding properties and potential therapeutic applications. Some similar compounds include:

L-arabinose: The parent monosaccharide from which this compound is derived.

D-arabinose hydrazone: The diastereomer of this compound, with similar chemical properties but different biological activity.

Other monosaccharide hydrazones: Similar compounds derived from different monosaccharides, such as glucose hydrazone and fructose hydrazone.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

L-arabinose hydrazone is a compound derived from L-arabinose, a naturally occurring sugar, and hydrazone, a functional group formed by the condensation of hydrazine with carbonyl compounds. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of L-arabinose with hydrazine derivatives in the presence of an acid catalyst. The general reaction mechanism involves the nucleophilic attack of hydrazine on the carbonyl carbon of L-arabinose, followed by dehydration to form the hydrazone linkage.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that derivatives of hydrazones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 μg/mL |

| This compound | Escherichia coli | 64 μg/mL |

| This compound | Candida albicans | 128 μg/mL |

Anticancer Activity

Research indicates that this compound derivatives may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung cancer) | 15 |

| MCF-7 (Breast cancer) | 10 |

| HCT116 (Colon cancer) | 12 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in animal models. It has been found to reduce inflammation markers significantly.

Case Study: Anti-inflammatory Effects in Rats

A study was conducted where rats were administered this compound at varying doses. The results indicated a dose-dependent reduction in inflammatory cytokines such as TNF-α and IL-6.

The biological activities of this compound can be attributed to its ability to interact with cellular targets. The proposed mechanisms include:

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for microbial growth or cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.

- Modulation of Immune Response : Its anti-inflammatory effects are likely mediated through modulation of cytokine production.

Propiedades

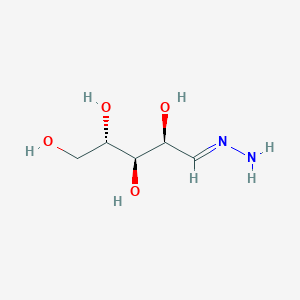

IUPAC Name |

(2S,3R,4S,5E)-5-hydrazinylidenepentane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/b7-1+/t3-,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYSEMXAEFWYGX-OXCOELSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=NN)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](/C=N/N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.